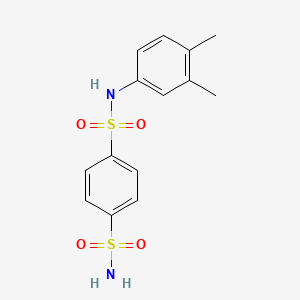
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide, also known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative that is used as a reagent in the synthesis of various organic compounds.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood. It is believed that this compound interacts with proteins through its sulfonamide group, which can form hydrogen bonds with the amino acid residues in the protein. This interaction can lead to conformational changes in the protein, altering its function.
Biochemical and Physiological Effects:
This compound has been shown to have antiviral and antibacterial properties. It has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). This compound has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. However, the exact mechanism of action of this compound in these cases is not well understood.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and is commercially available. However, this compound is a toxic compound and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled. Additionally, the mechanism of action of this compound is not well understood, which limits its potential applications.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties and applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide. One potential area of research is the development of new synthetic methodologies using this compound as a reagent. Another area of research is the investigation of the mechanism of action of this compound in antiviral and antibacterial activities. Additionally, the potential applications of this compound in drug discovery and development should be explored further. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成法
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide can be synthesized through the reaction of 3,4-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with sodium hydroxide. The reaction mechanism involves the substitution of the amine group of 3,4-dimethylaniline with a sulfonic acid group, resulting in the formation of N-(3,4-dimethylphenyl)-sulfonamide. The subsequent reaction with sodium hydroxide results in the formation of this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been extensively used as a reagent in the synthesis of various organic compounds. It is used as a coupling agent in the synthesis of peptides, as a sulfonating agent in the synthesis of aryl sulfonates, and as a protecting group in the synthesis of alcohols and amines. This compound has also been used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions.
特性
IUPAC Name |
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-3-4-12(9-11(10)2)16-22(19,20)14-7-5-13(6-8-14)21(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZSKXHDPZFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)




